molecular formula C21H19Cl2NO3 B11414736 N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11414736
M. Wt: 404.3 g/mol
InChI Key: FGFQKZFOKJSGKF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound characterized by the presence of chlorinated phenyl groups, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Etherification: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then converted to the corresponding acetamide by reacting with 4-chlorobenzylamine and furan-2-ylmethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorinated phenyl groups and the furan ring allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(4-chlorophenyl)methyl]acetamide
  • 2-(3-Methylphenoxy)-N-[(4-chlorophenyl)methyl]acetamide
  • 2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]acetamide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of its structural features, which include both chlorinated phenyl groups and a furan ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to its similar compounds.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19Cl2NO3/c1-15-11-18(8-9-20(15)23)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3

InChI Key

FGFQKZFOKJSGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl

Origin of Product

United States

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